molecular formula C22H21BrNP B1227771 (3-Cyanopropyl)triphenylphosphonium bromide CAS No. 7752-62-7

(3-Cyanopropyl)triphenylphosphonium bromide

Cat. No. B1227771
CAS RN: 7752-62-7
M. Wt: 410.3 g/mol
InChI Key: PAOHMIPLGDOHBB-UHFFFAOYSA-M
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Patent
US07176227B2

Procedure details

Triphenylphosphine (1.4789 g) was dissolved in anhydrous toluene (44.4 ml) and then added with 4-bromo-butyronitrile (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (834.7 mg), followed by thermal reflux for 22 hours. After the reaction, a precipitated product was filtrated. The precipitate obtained through filtration was washed with toluene and thermally dried under reduced pressure, thereby obtaining the subject compound (1.1697 g) as a white solid.
Quantity
1.4789 g
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
solvent
Reaction Step One
Quantity
834.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23][C:24]#[N:25]>C1(C)C=CC=CC=1>[Br-:20].[C:24]([CH2:23][CH2:22][CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)#[N:25] |f:3.4|

Inputs

Step One
Name
Quantity
1.4789 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
44.4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
834.7 mg
Type
reactant
Smiles
BrCCCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by thermal reflux for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
a precipitated product was filtrated
CUSTOM
Type
CUSTOM
Details
The precipitate obtained through filtration
WASH
Type
WASH
Details
was washed with toluene
CUSTOM
Type
CUSTOM
Details
thermally dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(#N)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1697 g
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.